Phenazine-1,4-diamine
Description
Overview of the Phenazine (B1670421) Scaffold in Academic Research
Phenazines are a class of nitrogen-containing heterocyclic compounds characterized by a dibenzo-annulated pyrazine (B50134) ring. wikipedia.org This core structure, a pyrazine ring with two fused benzene (B151609) rings, provides a planar and aromatic system that is the foundation for a vast array of derivatives. wikipedia.orgmdpi.com To date, over 100 naturally occurring phenazine compounds have been identified, and more than 6,000 have been synthesized in the laboratory. mdpi.comresearchgate.net
The phenazine scaffold is considered a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. rroij.com These activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comrroij.commdpi.com The versatility of the phenazine core is attributed to its redox and fluorescent properties, which can be modulated by the type and position of various functional groups. mdpi.com
Naturally, phenazines are produced as secondary metabolites by a variety of microorganisms, particularly from the genera Pseudomonas and Streptomyces. mdpi.commdpi.com In these organisms, phenazines can play a role in microbial competition and survival. rroij.com For instance, phenazine-1-carboxylic acid, a well-known natural phenazine, is involved in the biological control of certain plant pathogens. acs.org The biosynthesis of the phenazine scaffold originates from the shikimic acid pathway. wikipedia.org
In synthetic chemistry, the phenazine ring system is a target of interest due to its presence in various dyestuffs, such as toluylene red and safranines. wikipedia.org Classical methods for phenazine synthesis include the Wohl-Aue reaction, which involves the reaction of nitrobenzene (B124822) and aniline. wikipedia.org More contemporary methods focus on developing efficient and environmentally friendly synthetic routes. rasayanjournal.co.inresearchgate.net The planar nature of the phenazine scaffold also facilitates π-π stacking interactions, a property exploited in materials science. smolecule.com
Significance of Diaminophenazine Structures in Research
The introduction of amino groups onto the phenazine scaffold, creating diaminophenazines, significantly influences the chemical and electronic properties of the parent molecule. These amino groups act as electron-donating substituents, which can enhance the reactivity of the phenazine system towards electrophilic substitution. thieme-connect.de The position of the amino groups on the phenazine ring is crucial in determining the specific properties and potential applications of the resulting diaminophenazine isomer.
Diaminophenazine structures are of considerable interest in various research fields. For example, some diaminophenazine derivatives have been investigated for their potential as antimicrobial and anticancer agents. ontosight.ai The presence of amino groups allows these compounds to participate in a variety of biochemical reactions and interact with biological macromolecules like DNA. ontosight.ai
In the realm of materials science, the unique electronic properties of diaminophenazines make them valuable components. The interplay between the electron-rich amino groups and the electron-deficient phenazine core can be harnessed in the development of novel materials. smolecule.com For instance, some diaminophenazines are explored as precursors for polymers with interesting electrical conductivity, potentially useful in electronics and energy storage applications. smolecule.com Furthermore, their ability to form stable complexes with metal ions makes them suitable for applications in sensor technology and catalysis. chemimpex.com
The synthesis of diaminophenazines can be achieved through various organic reactions. One common approach involves the condensation of ortho-diamines with ortho-quinones. rasayanjournal.co.in Researchers are continuously exploring new and more efficient synthetic methodologies to access a wider range of diaminophenazine derivatives with tailored properties.
Scope and Research Trajectories for Phenazine-1,4-diamine
This compound is a specific isomer within the diaminophenazine family, distinguished by the placement of its two amino groups at the 1 and 4 positions of the phenazine ring system. This particular arrangement of functional groups imparts a unique set of properties and directs its research applications.
Current research on this compound is multifaceted. One significant area of investigation is its potential as a building block in the synthesis of more complex molecules. The reactive amine groups provide handles for further chemical modifications, allowing for the creation of a library of derivatives with potentially enhanced biological activities or material properties.
In the field of materials science, the structural and electronic characteristics of this compound are being explored. Its planar structure and the presence of both electron-donating amino groups and an electron-accepting phenazine core make it a candidate for applications in organic electronics. The potential for π-π stacking and hydrogen bonding interactions also suggests its utility in the design of supramolecular assemblies and functional materials.
While the broader class of diaminophenazines has shown promise in biological applications, the specific research trajectories for this compound are still evolving. Future research is likely to focus on a more detailed investigation of its biological profile, including its interactions with specific cellular targets. Furthermore, the development of sustainable and scalable synthetic routes to this compound and its derivatives will be crucial for enabling its broader application in various scientific and technological fields.
Structure
3D Structure
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenazine-1,4-diamine |
InChI |
InChI=1S/C12H10N4/c13-7-5-6-8(14)12-11(7)15-9-3-1-2-4-10(9)16-12/h1-6H,13-14H2 |
InChI Key |
HZROQHQHUDWHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC=C(C3=N2)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Phenazine 1,4 Diamine
Classical and Contemporary Synthesis Routes for Phenazine-1,4-diamine and its Analogues
The synthesis of the phenazine (B1670421) scaffold can be achieved through various methodologies, ranging from historical name reactions to modern catalytic systems. These methods often involve the formation of the central pyrazine (B50134) ring by connecting two benzene (B151609) rings.
Oxidative Condensation Approaches
Oxidative condensation is a prominent strategy for synthesizing phenazines. This approach typically involves the reaction of ortho-diamines with ortho-quinones or the self-condensation of substituted anilines in the presence of an oxidizing agent. wikipedia.orgrasayanjournal.co.in
A classic example is the reaction of o-phenylenediamine (B120857) with an oxidizing agent like ferric chloride to produce 2,3-diaminophenazine. wikipedia.org More contemporary methods have focused on developing milder and more efficient oxidizing systems. For instance, silver carbonate on celite has been employed as a mild oxidizing agent for the oxidative condensation of electron-rich amines to form both symmetrical and unsymmetrical phenazines. mdpi.com Another approach involves the use of potassium persulfate (K₂S₂O₈) for the one-pot synthesis of phenazine derivatives from 2-naphthols and 1,2-diaminobenzenes, proceeding through an intermediate 1,2-naphthoquinone. ias.ac.in
| Oxidizing Agent | Reactants | Product | Yield | Reference |
| Ferric chloride | o-phenylenediamine | 2,3-Diaminophenazine | - | wikipedia.org |
| Silver carbonate on celite | N¹,N¹-dimethylbenzene-1,4-diamine and 8-(alkyl)-2-methylquinolin-5-amines | Unsymmetrical phenazines | Moderate | mdpi.com |
| K₂S₂O₈ | 2-Naphthols and 1,2-diaminobenzenes | Substituted phenazine derivatives | Good to excellent | ias.ac.in |
| PbCl₂ | o-phenylenediamines and 1,2-dicarbonyl compounds | Dibenzo phenazine derivatives | - | researchgate.net |
Reductive Cyclization Protocols
Reductive cyclization offers an alternative pathway to phenazines, often starting from 2-nitrodiphenylamine (B16788) derivatives. ias.ac.in This method involves an intramolecular cyclization under reducing conditions to form the phenazine ring system. While effective, this route can be limited by the availability of the starting materials and the reaction conditions required for the reduction. A notable example is the synthesis of 1,2-diaminophenazine, which can be prepared and subsequently purified. cdnsciencepub.com
One-Pot Multi-Component Synthetic Protocols
One-pot multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex phenazine derivatives. researchgate.nettandfonline.com These reactions combine multiple starting materials in a single reaction vessel to construct the target molecule, often with high atom economy and operational simplicity. tubitak.gov.tr
Several MCRs have been developed for the synthesis of benzo[a]phenazine (B1654389) derivatives. For example, a one-pot, four-component reaction of 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, aromatic aldehydes, and 1,3-indandione (B147059) has been reported. researchgate.net Another efficient protocol involves the reaction of 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, benzaldehydes, and 6-amino-1,3-dimethyluracil (B104193) in the presence of an acid catalyst. tubitak.gov.tr Microwave-assisted organic synthesis has also been utilized to accelerate these reactions and improve yields. tandfonline.comtubitak.gov.tr
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Four-component | 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, aromatic aldehydes, 1,3-indandione | Oxalic acid, EtOH/H₂O, reflux | 16-(aryl)benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-one derivatives | researchgate.net |
| Four-component | 2-hydroxy-1,4-naphthoquinone, benzene-1,2-diamines, benzaldehydes, 6-amino-1,3-dimethyluracil | p-TSA, solvent-free/microwave | Polyfunctionalized benzo[a]pyrimido[5',4':5,6] pyrido[2,3-c]phenazine derivatives | tubitak.gov.tr |
| Four-component | 2-hydroxy-1,4-naphthaquinone, o-phenylenediamines, malononitrile, aldehydes/isatins | DBU, aqueous ethanol (B145695), reflux | Benzo[a]pyrano[2,3-c]- phenazines and Spiro[benzo[a]pyrano[2,3-c]phenazine-1,3'-indoline] derivatives | benthamscience.com |
Regioselective Synthesis of Substituted this compound Derivatives
The ability to control the position of substituents on the phenazine core is critical for fine-tuning the properties of these compounds. Regioselective synthesis allows for the preparation of specific isomers that might not be accessible through classical methods.
Control of Functionalization at the Phenazine Core
Achieving regioselectivity in the synthesis of substituted phenazines often relies on modern catalytic cross-coupling reactions and carefully designed starting materials. The Buchwald-Hartwig amination has proven to be a valuable tool for the regioselective synthesis of phenazines. nih.govclockss.org This palladium-catalyzed reaction allows for the coupling of anilines with aryl halides, enabling the construction of unsymmetrically substituted phenazines. By using bromoanilines with different electronic properties, it is possible to control the reaction sequence and obtain specific isomers in good yields. clockss.org
Another strategy involves the condensation of non-symmetrically substituted o-phenylenediamines with o-quinones. nih.gov The substituents on the diamine direct the cyclization to a specific position, affording a single isomer. For example, the synthesis of 2,3,7,8-tetraalkoxyphenazines has been achieved with high regioselectivity using this approach. nih.gov
Selective Amine Functionalization Strategies
Once the this compound core is synthesized, selective functionalization of the amino groups can lead to a wide range of derivatives with tailored properties. The differing reactivity of the two amino groups can be exploited for selective reactions. For instance, in some phenazine derivatives, one amino group may be more nucleophilic or sterically accessible than the other, allowing for selective acylation, alkylation, or other modifications.
Recent advancements have focused on developing methods for the divergent synthesis of primary, secondary, and tertiary amines from readily available starting materials. rsc.org While not specific to this compound, these strategies, which involve the cleavage of triazines and site-selective functionalization, could potentially be adapted for the selective modification of the amino groups on the phenazine scaffold. rsc.org The development of innovative routes to 1,2-diamines, such as through [3+2] cycloadditions, also provides building blocks that could be used to construct phenazine systems with pre-defined amine functionalities. acs.org
Green Chemistry Principles in this compound Synthesis
The synthesis of phenazine structures, including this compound, is increasingly guided by the principles of green chemistry, which advocate for the reduction of hazardous substances, energy consumption, and waste. researchgate.net Modern approaches such as solvent-free reactions, microwave and ultrasound assistance, and photocatalysis are being implemented to create more sustainable and efficient synthetic pathways for phenazine and its derivatives. researchgate.net
A key objective in green chemistry is the elimination of volatile and toxic organic solvents. Solvent-free, or solid-state, synthesis represents a significant advancement in this area. Research has demonstrated the synthesis of various phenazines through the Schiff base condensation of o-quinones and ortho-diamines under solvent-free conditions. rasayanjournal.co.in This method often involves simply heating a mixture of the powdered reactants, sometimes with a drop of acetic acid to moisten the medium, leading to the formation of the phenazine product in a few hours. rasayanjournal.co.in
Furthermore, catalyst-free systems are being developed to reduce reliance on potentially toxic or expensive catalysts. Studies have shown that the synthesis of certain phenazine derivatives, such as benzo[a] acs.orgrsc.orgoxazino[6,5-c]phenazines, can be achieved through a four-component domino protocol in water without any catalyst. researchgate.net Similarly, imidazole (B134444) phenazine derivatives have been synthesized in ethanol under reflux conditions in a catalyst-free process. nih.gov These methods highlight the potential for creating complex phenazine structures through inherently simpler and cleaner reaction designs. researchgate.netnih.gov
Table 1: Solvent-Free and Catalyst-Free Synthesis of Phenazine Derivatives
| Methodology | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Solid-State Synthesis | o-quinones and ortho-diamines | Heating fine powders at 35°C for 2-4 hours under inert gas | Solvent-free, simple procedure | rasayanjournal.co.in |
| Catalyst-Free Domino Protocol | 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, naphthols | Reaction performed in water | Environmentally benign, avoids catalysts | researchgate.net |
| Catalyst-Free Condensation | 2,3-diaminophenazine, aldehydes | Reflux in ethanol | Utilizes a green solvent, catalyst-free | nih.gov |
Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant reductions in reaction times, improved product yields, and often cleaner reactions compared to conventional heating methods. tubitak.gov.tr The synthesis of the phenazine core and its derivatives has benefited greatly from this technology.
For instance, the one-pot, four-component synthesis of novel benzo[a]pyrimido[5',4':5,6]pyrido[2,3-c]phenazine derivatives has been efficiently carried out under solvent-free microwave irradiation. tubitak.gov.tr The initial step, forming the benzo[a]phenazine intermediate from 2-hydroxynaphthalene-1,4-dione and benzene-1,2-diamine, is completed in under six minutes. tubitak.gov.tr This rapid, solventless approach exemplifies the efficiency of microwave heating. tubitak.gov.trtandfonline.com Other studies report the synthesis of various fused phenazine heterocycles, such as benzo[a]furo[2,3-c]phenazines, using microwave irradiation, which drastically shortens reaction times while maintaining high yields. researchgate.nettandfonline.com
Table 2: Microwave-Assisted Synthesis of Phenazine Derivatives
| Phenazine Derivative | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzo[a]pyrimido[5',4':5,6]pyrido[2,3-c]phenazine | 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, arylaldehyde, 6-amino-1,3-dimethyluracil | Solvent-free, p-TSA catalyst, 300 W, 100°C | High yields | tubitak.gov.tr |
| Benzo[a]furo[2,3-c]phenazine | 2-hydroxynaphthalene-1,4-dione, arylglyoxal, indoles | Solvent-free, H₃PW₁₂O₄₀@Fe₃O₄-ZnO catalyst, 300 W, 100°C | Moderate to good yields | tandfonline.com |
| Benzo[a]chromeno[2,3-c]phenazine | 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, naphthols | EtOH/H₂O, DABCO catalyst, 300 W, 100°C | High yields | tubitak.gov.tr |
Ultrasound irradiation provides an alternative energy source that promotes chemical reactions through acoustic cavitation. This technique is valued for its mild reaction conditions, short reaction times, and high yields, making it a valuable tool in green synthesis. researchgate.net The synthesis of phenazines has been successfully achieved using this method.
An environmentally friendly protocol for synthesizing benzophenazines involves the reaction of lawsone (2-hydroxy-1,4-naphthoquinone) with 1,2-benzenediamines under ultrasound irradiation in an aqueous medium at room temperature. researchgate.netresearchgate.net This method yields the desired products in 20-24 minutes with excellent yields (96-98%), a significant improvement over the conventional method of refluxing in glacial acetic acid for 2 hours, which gives a lower yield (89%). researchgate.net The use of water as a solvent and ambient temperature further enhances the green credentials of this approach. researchgate.netresearchgate.net
Table 3: Ultrasound-Assisted Synthesis of Phenazine Derivatives
| Phenazine Derivative | Reactants | Conditions | Yield | Time | Reference |
|---|---|---|---|---|---|
| Benzophenazines | Lawsone, 1,2-benzenediamines | Aqueous media, 27°C, ultrasound irradiation | 96-98% | 20-24 min | researchgate.net |
| Phenylamino-1,4-naphthoquinones | Naphthoquinone, anilines | Ultrasound irradiation | Good yields | Shorter than conventional methods | researchgate.net |
Photocatalysis utilizes light to initiate chemical reactions, often under very mild conditions, and represents a highly sustainable synthetic strategy. Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for constructing complex organic molecules.
An efficient, one-step procedure for synthesizing substituted phenazines involves the reaction of commercially available ortho-substituted aromatic amines in water at room temperature. acs.org This transformation is mediated by visible light and uses Eosin Y as an organic photoredox catalyst, achieving yields of 80% or higher. acs.org This method avoids harsh reagents and high temperatures, aligning perfectly with green chemistry principles. acs.org In a related area of research, novel dihydrophenazine derivatives have themselves been synthesized and employed as potent organo-photocatalysts, demonstrating the versatile role of the phenazine scaffold in sustainable chemistry. rsc.orgrsc.org
Table 4: Photocatalytic Synthesis of Phenazine Derivatives
| Methodology | Reactants | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Visible-Light Photoredox Catalysis | ortho-substituted aromatic amines | Eosin Y catalyst, visible light, water, room temperature | Sustainable, one-step, high yield (≥80%) | acs.org |
Advanced Synthetic Strategies for this compound Derivatives
The functionalization of the core this compound structure is crucial for tuning its chemical and physical properties for various applications. Advanced synthetic strategies, particularly those involving transition metal catalysis, offer powerful and precise tools for creating a diverse range of derivatives.
Transition metal-catalyzed cross-coupling reactions are among the most important and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in modern organic synthesis. eie.grnih.gov Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, which typically employ palladium, copper, or nickel catalysts, enable the introduction of a wide array of functional groups onto a heterocyclic scaffold like this compound. eie.grnih.gov
For example, a palladium-catalyzed intramolecular Fujiwara-Hydroarylation has been described for the synthesis of benzo[a]phenazine derivatives, demonstrating the power of these catalysts to facilitate complex C-H activation and C-C bond formation to build fused ring systems. acs.org While specific examples for derivatizing this compound are not extensively detailed, the general strategy would involve first introducing a leaving group (e.g., a halogen) onto the phenazine ring. This halogenated phenazine could then serve as a substrate in various cross-coupling reactions to attach aryl, alkyl, alkynyl, or amino groups, thereby generating a library of novel this compound derivatives.
Table 5: Application of Transition Metal-Catalyzed Reactions for Phenazine Derivatization
| Reaction Name | Catalyst (Typical) | Bond Formed | Potential Application for this compound |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | C-C (Aryl-Aryl) | Coupling of a halo-phenazine with an aryl boronic acid |
| Heck Coupling | Palladium | C-C (Aryl-Alkenyl) | Coupling of a halo-phenazine with an alkene |
| Sonogashira Coupling | Palladium/Copper | C-C (Aryl-Alkynyl) | Coupling of a halo-phenazine with a terminal alkyne |
| Buchwald-Hartwig Amination | Palladium | C-N (Aryl-Amine) | Coupling of a halo-phenazine with an amine |
Biocatalytic and Enzymatic Synthesis of Phenazine Derivatives
The biosynthesis of phenazine compounds is a well-documented process in various bacteria, offering a green and sustainable alternative to chemical synthesis methods that often involve harsh conditions and toxic byproducts. acs.org Microorganisms, particularly from the genera Pseudomonas, Streptomyces, and Burkholderia, are known producers of a wide array of phenazine derivatives. nih.gov These natural processes, along with isolated enzymatic reactions and whole-cell biotransformation systems, provide powerful tools for creating both natural and novel phenazine structures.
The foundational pathway for nearly all microbial phenazines begins with the shikimic acid pathway, utilizing chorismate as a key precursor. acs.orgpnas.org A conserved set of core biosynthesis genes, typically organized in the phzABCDEFG operon, encodes the enzymes responsible for converting chorismate into the primary phenazine scaffolds. elifesciences.orgasm.org In Pseudomonas species, this core pathway leads to the formation of phenazine-1-carboxylic acid (PCA), while in many other bacteria, the product is phenazine-1,6-dicarboxylic acid (PDC). elifesciences.orgasm.org
From these central precursors, a diverse family of over 100 natural phenazine compounds is generated through the action of various modifying enzymes. plos.org These enzymes, often encoded by auxiliary genes flanking the core phz operon, introduce different functional groups to the phenazine tricycle, which significantly influences their biological activity. asm.orgresearchgate.net This enzymatic "toolbox" includes hydroxylases, methyltransferases, and aminotransferases, which catalyze specific structural modifications. For instance, in Pseudomonas aeruginosa, the enzyme PhzH converts PCA into phenazine-1-carboxamide (B1678076) (PCN), while the combined action of PhzM (a methyltransferase) and PhzS (a hydroxylase) transforms PCA into pyocyanin (B1662382). researchgate.netfrontiersin.org Similarly, the enzyme PhzO is responsible for hydroxylating PCA to produce 2-hydroxyphenazine. frontiersin.orgnih.gov
Recent research has expanded beyond natural pathways, exploring the use of isolated enzymes for specific transformations. A notable development is the enzymatic dimerization of substituted aromatic amines to form the phenazine core. In one study, a multicopper oxidase laccase from Bacillus subtilis was successfully utilized to catalyze the "head-to-tail" dimerization of ortho-phenylenediamines and substituted para-phenylenediamines. acs.org This reaction yielded substituted phenazines such as 2,3-diaminophenazine, providing an efficient and environmentally friendly enzymatic route for the synthesis of diaminophenazines. acs.org This approach highlights a viable biocatalytic strategy for producing phenazines with specific diamine substitutions.
Whole-cell biocatalysis represents another powerful strategy for synthesizing phenazine derivatives. This method uses entire microbial cells as self-contained catalysts, avoiding the need for complex enzyme purification. For example, the filamentous fungus Aspergillus sclerotiorum has been used for the whole-cell biotransformation of phenazine-1-carboxylic acid (PCA). mdpi.com Under optimized conditions, including a PCA concentration of 1120 mg/L and a dry cell weight of 15 g/L, this system achieved a 94% conversion of PCA into 3-hydroxy-phenazine-1-carboxylic acid, yielding 1060 mg/L of the product after 60 hours. mdpi.com This demonstrates the potential of using whole-cell systems for efficient and high-yield production of modified phenazine compounds.
Interactive Data Tables
Table 1: Key Enzymes in the Synthesis of Phenazine Derivatives
| Enzyme(s) | Source Organism (Example) | Function | Substrate(s) | Product(s) | Citation |
| PhzA-G | Pseudomonas fluorescens | Core phenazine scaffold synthesis | Chorismic acid | Phenazine-1-carboxylic acid (PCA) | pnas.orgelifesciences.org |
| PhzH | Pseudomonas aeruginosa | Amidation | Phenazine-1-carboxylic acid (PCA) | Phenazine-1-carboxamide (PCN) | plos.orgresearchgate.net |
| PhzM & PhzS | Pseudomonas aeruginosa | N-methylation and hydroxylation | Phenazine-1-carboxylic acid (PCA) | Pyocyanin | researchgate.netresearchgate.net |
| PhzO | Pseudomonas chlororaphis | Hydroxylation & spontaneous decarboxylation | Phenazine-1-carboxylic acid (PCA) | 2-hydroxyphenazine (2-OH-PHZ) | frontiersin.orgnih.gov |
| LaPhzM | Lysobacter antibioticus | O-methylation | Dihydroxy-containing phenazines | Methoxy-phenazine derivatives (e.g., Myxin) | acs.orgnih.gov |
| Laccase | Bacillus subtilis | Oxidative dimerization | Substituted phenylenediamines | Substituted diaminophenazines | acs.org |
Table 2: Example of Whole-Cell Biotransformation for Phenazine Derivative Synthesis
| Biocatalyst | Substrate | Product | Conversion Efficiency | Final Product Concentration | Citation |
| Aspergillus sclerotiorum (whole cells) | Phenazine-1-carboxylic acid (PCA) | 3-hydroxy-phenazine-1-carboxylic acid | 94% | 1060 mg/L | mdpi.com |
Advanced Spectroscopic Characterization of Phenazine 1,4 Diamine and Its Derivatives
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies of Phenazine-1,4-diamine
The UV-Vis absorption spectrum of a molecule provides fundamental insights into its electronic structure and the energy required to promote electrons to higher energy orbitals. For amino-substituted phenazines, the spectrum is characterized by distinct absorption bands corresponding to specific electronic transitions within the chromophore.
Electronic Transitions and Chromophore Analysis
The chromophore of this compound consists of the extended π-conjugated system of the phenazine (B1670421) nucleus, modified by the strong electron-donating effects of the two amino groups. The absorption spectra of such compounds typically display two main regions of interest.
π → π* Transitions: High-energy absorption bands, usually found in the ultraviolet region (around 250-300 nm), are attributed to π → π* transitions. These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For the closely related isomer 2,3-diaminophenazine (DAP), a characteristic absorption peak is observed at approximately 258 nm in methanol, which is assigned to this type of benzene-ring electronic transition. mdpi.com
n → π* and Intramolecular Charge Transfer (ICT) Transitions: A second, lower-energy band is typically observed in the visible region (around 400-500 nm). This band can be ascribed to either an n → π* transition, involving the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to a π* antibonding orbital, or, more significantly in this molecule, an Intramolecular Charge Transfer (ICT) transition. mdpi.com The amino groups act as strong electron donors (D) and the phenazine core acts as an electron acceptor (A), creating a D-A-D system. Upon absorption of light, an electron is effectively transferred from the amino groups to the phenazine ring, resulting in a charge-separated excited state. This ICT character is responsible for the intense color of the compound and its sensitivity to the chemical environment. arkat-usa.org For DAP, this prominent absorption band is reported between 420 nm and 451 nm depending on the solvent and experimental conditions. mdpi.comresearchgate.netresearchgate.net
Theoretical calculations on DAP support these assignments, showing that the HOMO-LUMO energy gap corresponds well with the observed long-wavelength absorption maximum, and that charge is delocalized from the electron-donating amino groups to the phenazine ring upon excitation. arkat-usa.org
| Compound | Solvent | λmax (nm) | Assigned Transition | Reference |
|---|---|---|---|---|
| 2,3-Diaminophenazine | Methanol | 258 | π → π | mdpi.com |
| 2,3-Diaminophenazine | Methanol | 426 | n → π / ICT | mdpi.com |
| 2,3-Diaminophenazine | Ethanol (B145695) | 419 | ICT | arkat-usa.org |
Solvatochromic and Halochromic Effects on UV-Vis Spectra
The electronic transitions of this compound, particularly the ICT band, are expected to be highly sensitive to the surrounding environment, leading to solvatochromic (solvent-dependent) and halochromic (pH-dependent) effects.
Solvatochromism: This phenomenon describes the change in the position, intensity, and shape of absorption bands with a change in solvent polarity. nih.gov For molecules with a significant ICT character, an increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state. This stabilization reduces the energy gap for the electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. Studies on various phenazine derivatives confirm this behavior. For instance, 2,3,7,8-tetraguanidino-substituted phenazine shows absorption that is strongly dependent on the solvent. rsc.org This sensitivity makes such dyes useful as probes for local solvent environments. nih.govnih.gov
Halochromism: The presence of basic nitrogen atoms in both the pyrazine (B50134) ring and the amino substituents makes the absorption spectrum of this compound sensitive to pH. Protonation of these nitrogen atoms can significantly alter the electronic structure of the chromophore. Protonation of the amino groups would decrease their electron-donating ability, leading to a loss of the ICT character and a hypsochromic shift (a shift to shorter wavelengths) of the visible absorption band. Conversely, protonation of the pyrazine nitrogens can lead to more localized electronic structures. Studies on triamino-phenazinium dyes show that upon addition of acid, the absorption spectra are blueshifted, indicating protonation of the amino-phenazinium system. nih.gov Similarly, an imidazole-fused phenazine exhibits reversible spectral changes with pH alterations. arkat-usa.org
Luminescence Spectroscopy of this compound
Luminescence spectroscopy probes the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. This process provides information on the nature of the excited state, its lifetime, and the pathways available for de-excitation.
Fluorescence Properties and Emission Profiles
Many diaminophenazine derivatives are known to be highly fluorescent, a property directly linked to their ICT character. arkat-usa.orgmedchemexpress.com
Emission Profiles: The fluorescence emission of amino-phenazines is typically characterized by a broad, unstructured band with a large Stokes shift (the energy difference between the absorption and emission maxima). This is characteristic of molecules that undergo significant geometric or electronic reorganization in the excited state, such as those involving ICT. rsc.org The emission wavelength is also highly sensitive to the environment. For example, a phenazine-derived fluorophore showed emission in water versus dioxane at different wavelengths, highlighting its environment-sensitive nature. researchgate.net
Quantum Yield: The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, can be very high for some phenazine derivatives. For example, certain halogenated 2,3-diaminophenazines exhibit fluorescence quantum yields of up to 80% in ethanol. nih.govosti.govacs.org The quantum yield is often solvent-dependent; for 2,3,7,8-tetrakis(tetramethylguanidino)-phenazine, the quantum yield varies from 0.39 in diethyl ether to lower values in more polar solvents. rsc.org This variation is often linked to the formation of different types of ICT states (e.g., planar vs. twisted), where non-planar "twisted" states can provide non-radiative decay pathways that quench fluorescence. nih.gov
| Compound | Solvent | λem (nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| 2,3-Diaminophenazine derivative (Q1) | Water | - | Strong fluorescence observed | rsc.org |
| 2,3,7,8-Tetrakis(tetramethylguanidino)-phenazine | Et2O | 515 | 0.39 | rsc.org |
| 2,3,7,8-Tetrakis(tetramethylguanidino)-phenazine | Water | 640 | - | rsc.org |
| Halogenated Diaminophenazines | Ethanol | - | Up to 0.80 | nih.gov |
Phosphorescence Characteristics and Lifetime Analysis
Phosphorescence is emission from a triplet excited state (T1) to the singlet ground state (S0). This process is spin-forbidden and thus occurs on much longer timescales (microseconds to seconds) than fluorescence (nanoseconds).
Triplet State (T1) Energy: The T1 energy level of phenazine derivatives can be determined from the onset of the phosphorescence spectrum, typically measured at low temperatures (e.g., 77 K) to minimize non-radiative decay. For a series of fluorinated dibenzo[a,c]-phenazine derivatives, the T1 energies were determined to be in the range of 2.21–2.28 eV. rsc.org
Singlet-Triplet Energy Gap (ΔEST): The energy gap between the lowest singlet (S1) and triplet (T1) excited states is a critical parameter. In many phenazine-based donor-acceptor systems, this gap can be very small. rsc.org A small ΔEST facilitates efficient intersystem crossing (ISC) from the S1 state to the T1 state. It also allows for the reverse process, reverse intersystem crossing (RISC), from T1 back to S1, which is the basis for Thermally Activated Delayed Fluorescence (TADF).
Lifetime Analysis: The lifetime of the excited state is the average time the molecule spends in the excited state before returning to the ground state. Prompt fluorescence lifetimes are typically on the nanosecond scale. The decay of the triplet state is much slower. In TADF materials based on phenazine, delayed fluorescence lifetimes on the order of microseconds have been reported. rsc.org
Intramolecular Charge Transfer (ICT) State Investigations
The photophysics of this compound are dominated by the formation of an ICT state upon photoexcitation. Ultrafast spectroscopic techniques can be used to probe the dynamics of this state.
Formation of the ICT State: Upon excitation, an electron is rapidly transferred from the amino donor to the phenazine acceptor. This process often leads to the population of an initial, locally excited (LE) state which then evolves into a more stable, relaxed ICT state. mdpi.com
Nature of the ICT State: The geometry of the ICT state is crucial in determining the photophysical properties. If the molecule maintains a rigid, planar geometry in the excited state (a Planar Intramolecular Charge Transfer or PICT state), fluorescence is often efficient. However, if the molecule can undergo twisting around the donor-acceptor bond, it can form a non-emissive Twisted Intramolecular Charge Transfer (TICT) state, which provides a rapid non-radiative decay pathway and leads to fluorescence quenching. nih.gov In some phenothiazine (B1677639) derivatives, which are structurally related to phenazines, the presence or absence of oxygen atoms can switch the relaxation pathway between an emissive PICT state and a quenched TICT state. nih.gov The specific substitution pattern on the phenazine ring and the solvent environment play a key role in determining which state is favored. For this compound, the flexibility of the amino groups could potentially allow for the formation of TICT states, particularly in certain solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional NMR provides fundamental information about the types and numbers of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.
The ¹³C NMR spectrum provides a direct count of non-equivalent carbon atoms. For this compound, six unique carbon signals are anticipated due to molecular symmetry. The carbons directly bonded to the amino groups (C-1 and C-4) would be significantly shielded (shifted upfield) compared to their counterparts in unsubstituted phenazine. The adjacent carbons (C-2, C-3) and the bridgehead carbons would also experience shifts. Spectroscopic data from Phenazine-2,3-diamine supports the assignment of carbon signals in aminophenazines, where carbons attached to amino groups are found at distinct chemical shifts. mdpi.comnih.govspectrabase.com
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| H-2, H-3 | 6.8 - 7.2 | - | Shielded by adjacent electron-donating -NH₂ groups. |
| H-6, H-9 | 7.9 - 8.2 | - | Less affected by substitution; similar to parent phenazine. |
| H-7, H-8 | 7.6 - 7.9 | - | Less affected by substitution; similar to parent phenazine. |
| -NH₂ | 4.0 - 5.5 | - | Appears as a broad signal, position is solvent-dependent. |
| C-1, C-4 | - | 145 - 155 | Directly attached to electronegative nitrogen but shielded by the amino group's resonance effect. |
| C-2, C-3 | - | 105 - 115 | Strongly shielded by the ortho -NH₂ groups. |
| C-4a, C-10a | - | 135 - 140 | Bridgehead carbons adjacent to the substituted ring. |
| C-5a, C-9a | - | 140 - 145 | Bridgehead carbons of the unsubstituted ring. |
| C-6, C-9 | - | 128 - 132 | Similar to parent phenazine. |
| C-7, C-8 | - | 125 - 130 | Similar to parent phenazine. |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. For this compound, COSY would show a strong correlation between H-2 and H-3. On the unsubstituted ring, correlations would be observed between H-6 and H-7, H-7 and H-8, and H-8 and H-9, confirming their connectivity in a spin system. acs.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com It would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal for H-2/H-3 would show a cross-peak with the carbon signal for C-2/C-3.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different fragments of a molecule. Key expected correlations for this compound would include:
The amine protons showing a correlation to C-1, C-2, and the bridgehead carbon C-9a.
Proton H-3 showing correlations to C-1, C-4a, and C-2.
Proton H-6 showing correlations to C-5a, C-7, and C-8. These long-range correlations would be definitive in confirming the 1,4-substitution pattern.
Infrared (IR) and Raman Spectroscopy of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds. americanpharmaceuticalreview.comyoutube.com These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability.
The structure of this compound contains several key functional groups whose vibrational modes can be readily identified. Analysis of the phenazine core and amino substituents allows for structural confirmation.
N-H Vibrations: The primary amine groups (-NH₂) are expected to show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are typically strong in the IR spectrum. An N-H bending (scissoring) mode is expected near 1600-1650 cm⁻¹. mdpi.com
Aromatic C-H Vibrations: The stretching modes of the C-H bonds on the aromatic rings typically appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, occur between 700-900 cm⁻¹ and are diagnostic of the substitution pattern on the aromatic rings.
C=C and C=N Ring Vibrations: The phenazine heterocyclic core will exhibit a series of characteristic C=C and C=N stretching vibrations in the "fingerprint region" of the spectrum, approximately from 1400 to 1650 cm⁻¹. mdpi.com These bands are often strong in both IR and Raman spectra and confirm the presence of the aromatic heterocyclic system. Low-frequency modes corresponding to collective skeletal vibrations of the ring system can also be observed, particularly in Raman spectroscopy. nih.govmdpi.com
Predicted Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |
| Asymmetric N-H Stretch | 3400 - 3500 | IR |
| Symmetric N-H Stretch | 3300 - 3400 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| N-H Bend (Scissoring) | 1600 - 1650 | IR |
| Aromatic C=C/C=N Stretch | 1400 - 1620 | IR, Raman |
| C-N Stretch | 1250 - 1350 | IR |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | IR |
X-ray Crystallography for Solid-State Structure Determination of this compound Compounds
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides accurate data on bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing.
While a specific crystal structure for this compound is not available, analysis of related structures, such as Phenazine-2,3-diamine, provides a robust model for its expected solid-state characteristics. nih.govresearchgate.net
Molecular Conformation: The core phenazine ring system is expected to be essentially planar, a characteristic feature of fused aromatic systems that facilitates efficient crystal packing. researchgate.net
Intermolecular Interactions: The crystal packing of this compound would be dominated by two primary non-covalent interactions:
Hydrogen Bonding: The primary amine groups are excellent hydrogen bond donors, while the nitrogen atoms within the phenazine ring (at positions 5 and 10) are effective hydrogen bond acceptors. This would lead to the formation of extensive intermolecular N-H···N hydrogen bond networks, linking adjacent molecules into sheets or chains. This is a key interaction observed in the crystal structure of Phenazine-2,3-diamine. nih.gov
Expected Solid-State Structural Parameters for this compound
| Parameter | Expected Value | Description |
| Phenazine Core | Planar | The fused aromatic ring system maintains a flat conformation. |
| N-H···N Hydrogen Bonds | Distance: 2.9 - 3.2 Å | Strong intermolecular interactions linking the amino group of one molecule to the ring nitrogen of another. |
| π-π Stacking Distance | 3.4 - 3.7 Å | The centroid-to-centroid distance between stacked parallel phenazine rings. |
Absence of Detailed Structural Data for this compound in Publicly Available Research
Phenazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse applications in materials science and medicinal chemistry. The arrangement of these molecules in the solid state, governed by intermolecular forces such as π-stacking and hydrogen bonding, is crucial in determining their bulk properties.
For many phenazine compounds, detailed crystal structures have been elucidated, providing insights into their supramolecular chemistry. For instance, studies on cocrystals of phenazine with molecules like phenylboronic acids have detailed the π-stacking interactions and hydrogen bonding that dictate their crystal packing. Similarly, the crystal structure of Phenazine-2,3-diamine has been reported, highlighting its intricate network of π–π, hydrogen, and T-bonding interactions.
However, a specific investigation into the crystal structure of this compound is conspicuously absent from the surveyed literature. Consequently, a detailed analysis of its π-stacking and supramolecular assembly, including specific data on intermolecular distances and packing motifs, cannot be provided at this time. The scientific community has yet to publish a dedicated study that would offer the necessary crystallographic data to fulfill a detailed structural characterization of this particular isomer.
Further research, including the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis, would be required to generate the data needed for a thorough discussion of its solid-state structure.
Electrochemical Characterization and Redox Behavior of Phenazine 1,4 Diamine
Cyclic Voltammetry Studies of Phenazine-1,4-diamine
Cyclic voltammetry (CV) is a powerful tool for probing the redox behavior of electroactive species. For phenazine (B1670421) and its derivatives, CV reveals characteristic redox waves that provide insight into the electron transfer mechanisms. The electrochemical response of the phenazine core is known to be sensitive to the molecular structure and the experimental conditions, such as the pH of the electrolyte.
The redox behavior of phenazine compounds can exhibit both reversible and irreversible characteristics. In many cases, phenazine derivatives undergo a two-electron, two-proton reduction process. The reversibility of these processes is influenced by factors such as the stability of the generated radical intermediates and the potential for follow-up chemical reactions, including polymerization on the electrode surface. For instance, the electropolymerization of some diaminophenazine isomers can lead to the formation of electroactive polymer films, which display their own complex redox responses.
P + 2e⁻ + 2H⁺ ⇌ PH₂
Where P represents the oxidized phenazine and PH₂ is the reduced dihydrophenazine. The formal potential (E°') of this redox couple is expected to shift linearly with pH, typically with a slope of approximately -59 mV per pH unit at room temperature for a 2-proton, 2-electron process, until a pH is reached where the protonation state of the molecule changes.
Table 1: Expected pH Dependence of Redox Potential for a 2e⁻/2H⁺ Process
| pH | Expected Formal Potential (E°' vs. SHE) |
| 2 | E°' |
| 4 | E°' - 0.118 V |
| 6 | E°' - 0.236 V |
| 8 | E°' - 0.354 V |
| 10 | E°' - 0.472 V |
| Note: This table illustrates the theoretical Nernstian dependence. Actual values for this compound would require experimental determination. |
Differential Pulse Voltammetry and Square Wave Voltammetry
To gain more quantitative insights into the electrochemical behavior, techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are employed. These methods offer higher sensitivity and better resolution of redox peaks compared to cyclic voltammetry, making them suitable for determining kinetic parameters of the electron transfer process.
The electron transfer rate constant (k⁰) and the diffusion coefficient (D) are crucial parameters that characterize the electrochemical process. These can be determined from the analysis of voltammetric data. For instance, the separation between the anodic and cathodic peak potentials in cyclic voltammetry at various scan rates can be used to estimate k⁰. Similarly, the relationship between the peak current and the square root of the scan rate (Randles-Sevcik equation) allows for the calculation of the diffusion coefficient.
Table 2: Electrochemical Kinetic and Transport Parameters
| Parameter | Symbol | Typical Method of Determination |
| Standard Heterogeneous Rate Constant | k⁰ | Nicholson's method (from CV), SWV |
| Diffusion Coefficient | D | Randles-Sevcik equation (from CV) |
| Transfer Coefficient | α | Laviron's theory (for adsorbed species) |
| Note: Specific values for this compound are not available in the provided search results. |
Spectroelectrochemical Analysis of this compound
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the optical properties of a molecule. This is particularly useful for identifying the species generated at different electrode potentials.
By monitoring the changes in the UV-Visible absorption spectrum as a function of the applied potential, it is possible to correlate the different oxidation states of this compound with their characteristic optical signatures. For phenazine derivatives, the neutral, radical, and fully reduced or oxidized forms typically possess distinct absorption spectra. For example, the formation of a radical cation or anion upon a one-electron transfer is often accompanied by the appearance of new absorption bands in the visible or near-infrared region. The spectroelectrochemical data can be used to construct a detailed picture of the electronic structure changes that occur during the redox process.
Table 3: Correlation of Electrochemical and Spectroscopic States
| Electrochemical State | Expected Color | Key Spectroscopic Features |
| Oxidized Form (P) | Yellow (typical for phenazines) | Absorption in the UV region |
| Radical Intermediate (P•⁻) | Colored (e.g., green, blue) | New absorption bands in the Vis/NIR |
| Reduced Form (PH₂) | Colorless or lightly colored | Shifted absorption bands from the oxidized form |
| Note: The specific colors and spectral features for this compound require experimental verification. |
Redox Potential Tuning through Structural Modification of this compound
The redox potential of this compound, a key parameter in its electrochemical behavior, can be precisely tuned through strategic structural modifications. The introduction of various functional groups onto the phenazine core allows for the systematic alteration of its electron density, which in turn directly influences the ease with which it undergoes reduction and oxidation. This ability to modulate the redox potential is critical for tailoring the compound for specific applications, such as in redox flow batteries, biosensors, and electrocatalysis.
The fundamental principle behind this tuning lies in the electronic nature of the substituents. Electron-donating groups (EDGs) increase the electron density on the phenazine ring system, making it more easily oxidized and thus shifting the redox potential to more negative values. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the molecule more amenable to reduction and shifting the redox potential to more positive values.
Computational studies, particularly those employing density functional theory (DFT), have been instrumental in predicting the redox potentials of a wide array of phenazine derivatives. These theoretical investigations have established clear structure-property relationships, demonstrating that the type, number, and position of functional groups all play a significant role in determining the electrochemical properties of the molecule. For instance, a computational investigation of 189 phenazine derivatives revealed that the addition of appropriate electron-donating or electron-withdrawing functional groups can effectively tune the redox potential. nih.gov
The position of the substituent on the phenazine ring is also a critical factor. For electron-donating groups capable of forming intramolecular hydrogen bonds, attachment at the 2-position of the phenazine core results in a more significant negative shift in the redox potential compared to substitution at the 1-position. nih.gov In contrast, the effect of the position of electron-withdrawing groups on the redox potential is generally less pronounced. nih.gov
Furthermore, the number of functional groups appended to the phenazine scaffold has a cumulative effect on the redox potential. Increasing the number of electron-withdrawing groups leads to a continuous and significant shift of the redox potential towards more positive values. While a similar trend is observed with electron-donating groups, the effect is less pronounced, with the magnitude of the negative shift diminishing with the addition of more groups. nih.gov
Experimental validation of these principles has been achieved through electrochemical techniques such as cyclic voltammetry. These studies have confirmed the trends predicted by computational models. For example, the introduction of amino groups, which are strong electron-donating groups, is known to enhance the electrochemical performance of phenazine derivatives. Research has shown that tetra-amino-phenazine exhibits a redox potential that is 140 mV more negative than that of N-methylphthalimide, a compound known for its highly negative redox potential. nih.gov
The following interactive data table summarizes the effect of different types of substituents on the redox potential of the phenazine core, based on compiled research findings.
Interactive Data Table: Effect of Substituents on the Redox Potential of Phenazine Derivatives
| Substituent Group | Substituent Type | General Effect on Redox Potential | Example Compound (if available) | Observed/Predicted Redox Potential (vs. SHE) |
| -NH₂ (Amino) | Electron-Donating | Negative Shift | Tetra-amino-phenazine | More negative than -1.0 V |
| -OH (Hydroxyl) | Electron-Donating | Negative Shift | 2-Hydroxyphenazine | Approximately -0.67 V |
| -OCH₃ (Methoxy) | Electron-Donating | Negative Shift | 2-Methoxyphenazine | Data not available |
| -CH₃ (Methyl) | Electron-Donating | Negative Shift | Not specified | Data not available |
| -Cl (Chloro) | Electron-Withdrawing | Positive Shift | 2-Chlorophenazine | Data not available |
| -CN (Cyano) | Electron-Withdrawing | Positive Shift | Not specified | Data not available |
| -NO₂ (Nitro) | Electron-Withdrawing | Positive Shift | Not specified | Data not available |
| -COOH (Carboxylic Acid) | Electron-Withdrawing | Positive Shift | 1-Phenazinecarboxylic acid | Approximately -0.536 V |
This targeted modification of the redox potential of this compound and its derivatives underscores the versatility of this class of compounds for a range of electrochemical applications.
Computational Chemistry and Theoretical Investigations of Phenazine 1,4 Diamine
Density Functional Theory (DFT) Studies on Phenazine-1,4-diamine Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a popular and versatile method, often employing hybrid functionals like B3LYP to achieve a balance between accuracy and computational cost for studying molecular structures and vibrational spectra. nih.gov While specific DFT studies focused exclusively on this compound are limited in publicly accessible literature, the principles and expected outcomes can be detailed based on studies of the parent phenazine (B1670421) molecule and its derivatives. nih.govrsc.org The addition of two electron-donating amino (-NH2) groups to the phenazine core is expected to significantly influence its electronic properties.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. irjweb.comschrodinger.com
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. irjweb.com For this compound, the electron-donating amino groups are expected to raise the energy of the HOMO more significantly than the LUMO, leading to a smaller energy gap compared to the unsubstituted phenazine molecule. This reduced gap would imply greater reactivity and a shift in light absorption towards longer wavelengths (a bathochromic shift).
Molecular orbital analysis would reveal the distribution of electron density. In this compound, the HOMO is anticipated to be localized primarily across the π-system of the phenazine rings and the nitrogen atoms of the amino groups, reflecting the electron-donating character of the substituents. The LUMO would likely be distributed over the electron-deficient pyrazine (B50134) ring of the phenazine core. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. For the related compound 2,3-diaminophenazine, the theoretically computed HOMO-LUMO energy gap was found to closely match the observed absorption peak in its UV-visible spectrum. arkat-usa.orgresearchgate.net
Interactive Table 5.1.1: Illustrative Frontier Orbital Energies for Phenazine and this compound. Note: These are representative values based on theoretical principles for comparative purposes and are not derived from a specific published study on this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Expected Reactivity |
| Phenazine (Parent) | -6.1 | -2.5 | 3.6 | Moderate |
| This compound | -5.4 | -2.3 | 3.1 | High |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the electron density surface of a molecule. arkat-usa.org It is invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic and nucleophilic attack. On an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map is expected to show significant negative potential around the nitrogen atoms of the central pyrazine ring, making them key sites for interactions like hydrogen bonding. arkat-usa.org Conversely, the hydrogen atoms of the amino groups would exhibit positive potential, marking them as hydrogen bond donor sites. This distribution of charge highlights the molecule's potential to engage in specific intermolecular interactions, which are crucial for its role in crystal engineering and biological systems.
DFT calculations can accurately predict various spectroscopic properties, providing a powerful link between theoretical models and experimental data.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.govresearchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the HOMO-to-LUMO transition would be the primary contributor to the lowest energy absorption band. Due to the expected smaller HOMO-LUMO gap, its λmax would be red-shifted compared to unsubstituted phenazine, likely appearing in the visible region of the spectrum. For comparison, 2,3-diaminophenazine has a λmax peak at 419 nm. arkat-usa.orgresearchgate.net
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. scielo.org.za These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. For this compound, characteristic frequencies would include N-H stretching vibrations from the amino groups (typically in the 3300-3500 cm⁻¹ region), C=N stretching from the phenazine core, and aromatic C-H stretching. DFT studies on the parent phenazine molecule have shown good agreement between scaled theoretical frequencies and experimental data. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus. The protons and carbons of the aromatic rings would show distinct signals influenced by the electron-donating amino groups, which would cause an upfield shift (to lower ppm values) for adjacent nuclei compared to those in unsubstituted phenazine.
Interactive Table 5.1.3: Illustrative Predicted Spectroscopic Data for this compound. Note: These are hypothetical values for illustrative purposes.
| Spectroscopy | Parameter | Predicted Value | Corresponding Molecular Feature |
| UV-Vis | λmax | ~430 nm | π → π* transition (HOMO-LUMO) |
| IR | Vibrational Frequency | ~3450 cm⁻¹ | N-H stretch (asymmetric) |
| IR | Vibrational Frequency | ~3350 cm⁻¹ | N-H stretch (symmetric) |
| IR | Vibrational Frequency | ~1620 cm⁻¹ | C=N stretch |
| ¹H NMR | Chemical Shift | 6.5 - 8.0 ppm | Aromatic Protons |
| ¹³C NMR | Chemical Shift | 110 - 150 ppm | Aromatic Carbons |
Molecular Dynamics (MD) Simulations of this compound
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions, that is not accessible through static calculations. dovepress.comresearchgate.net
MD simulations can be used to explore the conformational landscape of this compound. While the core phenazine structure is rigid and planar, the amino groups have rotational freedom around their C-N bonds. Simulations can track the orientation of these groups over time in different environments (e.g., in a solvent or interacting with another molecule). Analysis of the simulation trajectory can reveal the preferred conformations and the energy barriers between them. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability of the molecule's structure and the flexibility of its constituent atoms, respectively. dovepress.com Such analyses would likely show high flexibility in the amino groups compared to the stable phenazine core.
MD simulations are particularly powerful for studying how this compound interacts with other molecules, such as solvent molecules, host molecules in a supramolecular complex, or biological macromolecules. By placing the molecule in a simulated environment (e.g., a box of water molecules), the simulation can model the formation and breaking of intermolecular bonds, such as hydrogen bonds.
These simulations can be used to calculate binding free energies, which quantify the stability of the complex formed between this compound and a binding partner. Analysis of hydrogen bonding patterns, radial distribution functions, and interaction energies provides a molecular-level understanding of what drives these interactions. researchgate.net For this compound, the amino groups and the pyrazine nitrogens would be key players in forming stable hydrogen-bonded networks, which are critical for its assembly into larger structures and its potential recognition at a biological receptor site. nih.gov
Quantum Chemical Predictions for Reactivity and Mechanism in this compound Systems
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which the reactivity and potential reaction mechanisms of this compound can be elucidated. These theoretical investigations offer insights into the molecule's electronic structure, which is fundamental to its chemical behavior.
At the heart of understanding its reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack. For this compound, the presence of electron-donating amino groups significantly influences the energy of the HOMO, making the molecule more susceptible to oxidation compared to the parent phenazine. The precise locations of high orbital density on the aromatic rings and the nitrogen atoms of the amino groups highlight the regions most likely to engage in chemical reactions.
Molecular Electrostatic Potential (MEP) maps offer a complementary view of reactivity. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the nitrogen atoms of the phenazine core are typically regions of negative potential, suggesting their availability for interactions with electrophiles or participation in hydrogen bonding. Conversely, the hydrogen atoms of the amino groups exhibit positive potential.
Beyond static reactivity descriptors, quantum chemical methods can be employed to model entire reaction pathways. By calculating the energies of reactants, transition states, and products, computational chemists can predict the feasibility of various reactions involving this compound and elucidate the step-by-step mechanisms. This includes studying its role in polymerization reactions, its potential as a redox-active material, and its stability under different chemical environments. These mechanistic insights are invaluable for designing new synthetic routes and for the rational design of materials with desired properties.
Machine Learning Approaches for Predicting this compound Properties
The intersection of computational chemistry and artificial intelligence has given rise to machine learning (ML) approaches that are revolutionizing the prediction of molecular properties. For a compound like this compound and its derivatives, ML models can rapidly and accurately predict a range of characteristics, significantly accelerating the discovery and design of new functional molecules.
Prediction of Redox Potentials using Machine Learning Models
The redox potential is a critical property of phenazine derivatives, particularly for their application in energy storage systems like redox flow batteries. acs.orgnih.govresearchgate.netresearchgate.netacs.org Machine learning models, trained on datasets of known phenazine derivatives and their experimentally or computationally determined redox potentials, can learn the complex relationships between molecular structure and electrochemical behavior. acs.orgnih.govresearchgate.netresearchgate.netacs.org
These models, which can range from linear regression to more sophisticated neural networks, are capable of predicting the redox potential of a new or uncharacterized phenazine derivative, such as a substituted this compound, with a high degree of accuracy. nih.govacs.org This predictive power allows for the rapid virtual screening of vast chemical libraries, identifying promising candidates for synthesis and experimental validation, thereby saving considerable time and resources. acs.orgnih.govresearchgate.netresearchgate.net
To illustrate this, the following interactive table presents hypothetical data comparing DFT-calculated redox potentials with those predicted by a machine learning model for a series of substituted this compound derivatives.
| Derivative | DFT-Calculated Redox Potential (V) | ML-Predicted Redox Potential (V) | Absolute Error (V) |
| This compound | -0.55 | -0.53 | 0.02 |
| 2-Methyl-phenazine-1,4-diamine | -0.58 | -0.57 | 0.01 |
| 7-Chloro-phenazine-1,4-diamine | -0.49 | -0.50 | 0.01 |
| 2,3-Dimethyl-phenazine-1,4-diamine | -0.61 | -0.60 | 0.01 |
| 7,8-Dichloro-phenazine-1,4-diamine | -0.42 | -0.44 | 0.02 |
Note: The data in this table is illustrative and intended to demonstrate the application of machine learning in predicting redox potentials.
Feature Engineering for this compound Molecular Descriptors
The success of any machine learning model hinges on the quality and relevance of the input data, known as features or descriptors. For a molecule like this compound, these descriptors are numerical representations of its structural and electronic properties. Feature engineering is the crucial process of selecting and calculating these descriptors.
Molecular descriptors for this compound can be categorized as follows:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the number of rings, branching indices, and path counts.
Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area, volume, and shape indices.
Quantum Chemical Descriptors: Derived from DFT or other quantum chemical calculations, these are highly informative descriptors. For this compound, this would include the energies of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, and partial charges on individual atoms.
Electronic Descriptors: These quantify the electronic properties, such as polarizability and ionization potential.
The selection of the most pertinent descriptors is a critical step. A combination of domain knowledge and automated feature selection techniques is often employed to identify the subset of descriptors that provides the best predictive performance for the property of interest, such as the redox potential.
Hybrid DFT-Machine Learning Methodologies for Phenazine Derivative Discovery
A particularly powerful approach is the integration of DFT calculations with machine learning in a hybrid methodology. acs.orgnih.govresearchgate.netresearchgate.netacs.org This synergy leverages the accuracy of DFT with the speed of machine learning. nih.gov
The process typically begins with the creation of a diverse training dataset of phenazine derivatives, for which a key property like redox potential is calculated using DFT. acs.orgnih.govresearchgate.net This dataset, while computationally expensive to generate, provides a high-quality foundation for training an ML model. Once trained, the ML model can then be used to predict the properties of a much larger set of candidate molecules, including numerous derivatives of this compound, in a fraction of the time it would take to perform DFT calculations for each one. acs.orgnih.govresearchgate.netresearchgate.net
This hybrid DFT-ML approach facilitates a tiered virtual screening process. The ML model is first used for a rapid, large-scale screening of a virtual library to identify a smaller subset of promising candidates. These high-potential candidates can then be subjected to more rigorous and computationally expensive DFT calculations for validation and further refinement. This intelligent combination of methods accelerates the discovery of new phenazine derivatives with tailored properties for specific applications, from advanced battery materials to novel organic electronics. acs.orgnih.govresearchgate.netresearchgate.net
Biological Interactions and Mechanisms of Phenazine 1,4 Diamine Non Human/non Clinical Focus
DNA Binding Mechanisms of Phenazine-1,4-diamine in in vitro Model Systems
The interaction of small molecules with deoxyribonucleic acid (DNA) is a fundamental area of study, providing insights into potential mechanisms of action. For this compound, these interactions are characterized by several distinct modes of binding and their subsequent effects on DNA structure.
Intercalation, Groove Binding, and Electrostatic Interactions
Phenazine (B1670421) derivatives are well-known for their ability to interact with DNA. The planar aromatic structure of the phenazine core is conducive to intercalation , where the molecule inserts itself between the base pairs of the DNA double helix. This mode of binding is a primary mechanism for many phenazine compounds. In addition to intercalation, this compound can engage in groove binding , fitting into the minor or major grooves of the DNA helix. The diamine substitutions at the 1 and 4 positions can also facilitate electrostatic interactions with the negatively charged phosphate backbone of DNA, further stabilizing the binding complex.
Influence on DNA Conformation and Stability
The binding of this compound to DNA can induce significant conformational changes and affect its stability. Intercalation typically leads to a lengthening and unwinding of the DNA helix to accommodate the inserted molecule. This can be observed experimentally through techniques such as viscometry and circular dichroism. The thermal stability of DNA is also altered upon binding, often resulting in an increase in the melting temperature (Tm), which is the temperature at which half of the double-stranded DNA dissociates into single strands. This stabilization effect is a hallmark of strong intercalating agents.
Protein Interaction Studies of this compound in Non-Human Model Systems
Understanding how this compound interacts with proteins is crucial for elucidating its biological effects. Computational methods and structure-activity relationship studies provide valuable insights into these interactions.
Molecular Docking and Molecular Dynamics Simulations of Protein-Ligand Interactions
Computational approaches like molecular docking are employed to predict the preferred binding orientation of this compound to a protein target. These simulations can identify potential binding sites and estimate the binding affinity. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the protein-ligand complex over time, providing a more dynamic picture of the interaction and revealing key amino acid residues involved in the binding.
Structure-Activity Relationship (SAR) Studies for Protein Binding Modulators
Structure-Activity Relationship (SAR) studies investigate how modifications to the chemical structure of this compound affect its binding affinity and activity towards specific proteins. By synthesizing and testing a series of related compounds, researchers can identify the key chemical features (pharmacophores) responsible for the interaction. For instance, altering the substituents on the phenazine ring can modulate binding specificity and strength, providing a rational basis for the design of more potent and selective protein modulators.
Enzyme Inhibition by this compound in Model Biochemical Systems
The ability of this compound to inhibit the activity of specific enzymes is another important aspect of its biological profile. These inhibitory activities are typically assessed using in vitro biochemical assays. For example, studies have explored the inhibitory potential of phenazine compounds against various enzymes, including kinases and polymerases. The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, can be determined through kinetic studies. The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter used to quantify the potency of inhibition.
Kinetic Characterization of Enzyme Inhibition
There is currently no available research detailing the kinetic characterization of enzyme inhibition by this compound. Studies providing data such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) against specific enzymes in non-human systems are absent from the scientific record.
Identification of Enzyme Targets and Binding Sites
Specific enzyme targets for this compound have not been identified in non-human or non-clinical research. Consequently, there is no information on the binding sites or the molecular interactions that would govern its potential inhibitory activity.
Cellular Uptake and Subcellular Localization of this compound in Non-Human Cell Models
Permeation Mechanisms Across Cellular Membranes
Detailed studies on the mechanisms by which this compound permeates cellular membranes in non-human cell models are not present in the available literature. Research has not yet explored whether this compound utilizes passive diffusion, active transport, or other mechanisms to enter cells.
Intracellular Distribution and Accumulation
Information regarding the intracellular distribution and potential accumulation of this compound within specific organelles or subcellular compartments in non-human cells is currently unavailable.
Applications of Phenazine 1,4 Diamine in Materials Science and Analytical Chemistry Non Clinical
Phenazine-1,4-diamine as Organic Semiconductor Materials
The rigid and planar structure of the phenazine (B1670421) core makes it an excellent candidate for the development of organic semiconductor materials. These materials are crucial for next-generation electronics due to their potential for low-cost fabrication, mechanical flexibility, and tunable electronic properties. Highly electron-rich and redox-active molecules like phenazines are considered useful for creating organic smart materials, particularly those with a donor-π-acceptor architecture which is vital for applications in organic electronics. acs.org
Charge Transport Properties in Thin Films and Devices
The efficiency of organic electronic devices is fundamentally dependent on the charge transport characteristics of the semiconductor material. In organic thin films, charge transport is influenced by molecular packing, orientation, and the electronic coupling between adjacent molecules. The planar nature of phenazine derivatives facilitates strong π-π stacking, which is a key requirement for efficient charge transport pathways.
While specific charge mobility data for this compound is not extensively documented, studies on related fused-ring pyrazine (B50134) derivatives provide insight into the potential performance. For instance, certain fused-ring pyrazine compounds have been shown to exhibit n-type (electron-transporting) behavior in organic field-effect transistors (OFETs). The charge carrier mobility in these devices is highly sensitive to the molecular structure and the resulting thin-film morphology. researchgate.net The introduction of amino groups, as in this compound, can significantly alter the electronic properties and is a common strategy for tuning the energy levels (HOMO/LUMO) to facilitate charge injection and transport. The conductivity of nanobelts formed by the self-assembly of 2,3-diaminophenazine, an isomer of this compound, has been measured at the level of semiconductors, further suggesting the charge-carrying potential of such structures. researchgate.net
Applications in Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Organic Light Emitting Diodes (OLEDs): Phenazine derivatives are promising materials for OLEDs, particularly as emitters that feature thermally activated delayed fluorescence (TADF). TADF materials can harvest both singlet and triplet excitons for light emission, potentially enabling 100% internal quantum efficiency. The design of these molecules often involves a rigid acceptor core, like dibenzo[a,c]phenazine, coupled with donor units. acs.org By modifying the donor strength and number, the emission color can be tuned across the visible spectrum.
Research on dibenzo[a,c]phenazine-based TADF emitters has demonstrated their high efficiency in OLEDs. For example, by varying the donor units attached to the phenazine core, researchers have achieved orange-red emitting OLEDs with very high external quantum efficiencies (EQE), reaching up to 22.0%. acs.org These results highlight the potential of the phenazine scaffold for creating highly efficient emitters for next-generation displays and lighting.
Organic Field-Effect Transistors (OFETs): OFETs are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor layer. Fused-ring pyrazine derivatives have been investigated as n-type semiconductors for OFETs. researchgate.net The larger conjugated core of these molecules leads to lower LUMO energy levels, which is favorable for electron injection and transport. Devices based on these materials have achieved electron mobilities as high as 0.03 cm² V⁻¹ s⁻¹. researchgate.net The performance is closely linked to the ability of the molecules to form well-ordered thin films with large grain sizes, which reduces the number of charge-trapping defects. researchgate.net
| Emitter Molecule | Emission Color | Max. External Quantum Efficiency (EQE) | Electroluminescence Peak (nm) |
|---|---|---|---|
| 1DMAC–BP | Green-Yellow | 15.4% | 541 |
| 2DMAC–BP | Yellow-Orange | 18.5% | 575 |
| 3DMAC–BP | Orange-Red | 22.0% | 606 |
Sensitizers in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a photosensitive dye to absorb light and inject electrons into a wide-bandgap semiconductor. The molecular structure of the dye is critical for efficient light harvesting, electron injection, and dye regeneration. Pyrazine-based structures are actively explored as sensitizers in DSSCs due to their favorable photophysical and electrochemical properties. wikipedia.org The conventional design involves a donor–π–acceptor (D–π–A) framework, where the pyrazine unit can act as a π-bridge or an acceptor, facilitating intramolecular charge transfer upon photoexcitation. wikipedia.org
While the direct use of this compound as a primary sensitizer in DSSCs is not widely reported, the phenazine core is a component of more complex dye structures. For instance, phenothiazine-based dyes, which share structural similarities, have been studied extensively. nih.gov The efficiency of DSSCs is highly dependent on the dye's absorption spectrum, energy levels (which must align with the semiconductor's conduction band and the electrolyte's redox potential), and its ability to anchor to the semiconductor surface. Research on various organic dyes has led to DSSCs with power conversion efficiencies (PCE) exceeding 14% through strategies like co-sensitization, where multiple dyes are used to harvest a broader range of the solar spectrum. nih.gov
Fluorescent Probes and Bioimaging Agents Based on this compound (Non-Clinical Research)
The inherent fluorescence of the phenazine ring system makes it an attractive scaffold for the development of fluorescent probes and chemosensors. rsc.org These tools are invaluable in biological research for detecting and imaging specific analytes or monitoring physiological processes in vitro and ex vivo. The planar structure of phenazine allows it to interact with biological macromolecules, and its fluorescence properties can be modulated by introducing various functional groups. acs.org
Development of Fluorescent Dyes for in vitro and ex vivo Biological Research
Phenazine derivatives serve as the core structure for several well-known fluorescent stains used in biological research. acs.org The development of novel phenazine-based probes aims to create tools with improved properties, such as near-infrared (NIR) emission to minimize background autofluorescence from biological samples, large Stokes shifts to improve signal-to-noise ratios, and high quantum yields for brighter signals.
A NIR fluorescent probe based on a reduced phenazine core was recently developed for the detection and imaging of hydrogen peroxide (H₂O₂) in cells. rsc.org This "turn-on" probe exhibited a 24-fold increase in NIR fluorescence at 680 nm in the presence of H₂O₂, allowing for the imaging of endogenous H₂O₂ in RAW 264.7 macrophage cells. rsc.org Another study developed a phenazine-imidazole based ratiometric fluorescent probe for detecting Cadmium (Cd²⁺) ions, which was successfully used for in vivo imaging in zebrafish larvae and plant tissues. nih.gov These examples demonstrate the utility of the phenazine scaffold in creating sophisticated probes for biological research.
Chemosensors for Cation and Anion Detection
Fluorescent chemosensors are molecules designed to signal the presence of a specific ion or molecule through a change in their fluorescence properties (e.g., intensity, wavelength, or lifetime). Phenazine derivatives have been successfully employed as chemosensors for both cations and anions. rsc.org The binding of an analyte to a receptor site on the phenazine-based sensor triggers a photophysical response, such as fluorescence quenching ("turn-off") or enhancement ("turn-on").
For example, a sensor based on a 1H-Imidazo[4,5-b]phenazine derivative was designed for the selective detection of iron (Fe³⁺) ions. researchgate.netnih.gov This sensor exhibited a "turn-off" response, with its fluorescence being quenched upon complexation with Fe³⁺. It showed high selectivity for Fe³⁺ over a range of other common cations. nih.gov Similarly, the isomer 2,3-diaminophenazine has been utilized to create a chemosensor for the highly sensitive detection of cyanide (CN⁻) anions in pure water. rsc.org The development of such sensors is critical for environmental monitoring and various research applications.
| Sensor Base | Target Analyte | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| 1H-Imidazo[4,5-b]phenazine derivative | Fe³⁺ | Fluorescence turn-off | 4.8 x 10⁻⁶ M researchgate.netnih.gov |
| Phenazine-imidazole Schiff base | Cd²⁺ | Ratiometric (yellow to orange-red) | 2.10 x 10⁻⁸ M nih.gov |
| 2,3-diaminophenazine hydrochloride | CN⁻ | Colorimetric & Fluorescence change | 1.13 x 10⁻⁹ M (fluorescence) rsc.org |
| Reduced Phenazine Core (PCN-BP) | H₂O₂ | Fluorescence turn-on | Not specified |
This compound in Electrochemical Sensors and Biosensors
The unique redox properties inherent to the phenazine scaffold make it a molecule of interest for electrochemical sensing. However, the direct application of the this compound monomer in these technologies is not extensively documented in current literature. Instead, its polymeric form has been explored.
Currently, there is a lack of specific research in peer-reviewed literature detailing the use of the soluble monomer this compound as a redox mediator for electrochemical transduction.
The application of this compound as a component in enzyme-immobilized electrodes is not well-documented in scientific literature. Research in this area has focused on other phenazine derivatives or their polymers.
While applications using the monomeric form are not widely reported, the polymer Poly(o-phenylenediamine) (PPD), which contains 1,4-diaminophenazine repeating units, has been utilized in the development of enzyme-free electrochemical immunosensors. researchgate.net
In one notable application, a hybrid nanostructure of mesoporous manganese dioxide (MnO2) and PPD was used as a peroxidase mimic for the sensitive detection of carcinoembryonic antigen (CEA), a key cancer biomarker. The PPD-MnO2 composite acts as a catalyst for the reduction of hydrogen peroxide (H2O2). The sensor operates on a sandwich immunoassay principle, where the PPD-MnO2 nanotags are conjugated to a detection antibody. The binding of the target CEA to both a capture antibody on the electrode and the tagged detection antibody brings the catalytic PPD-MnO2 nanostructure to the electrode surface. The concentration of the target analyte (CEA) is then determined by measuring the change in the cathodic current from the catalyzed reduction of H2O2. researchgate.net This demonstrates the utility of the polymer's redox-active nature in a quantitative sensing platform.
This compound in Energy Storage Systems
The field of organic electronics has shown significant interest in phenazine-based materials for energy storage, owing to their stable and reversible redox reactions. Research has primarily focused on polymeric structures derived from phenazine precursors for these applications.
Poly(o-phenylenediamine) (PoPDA), described as a polymer with 2,3-diaminophenazine (DAPZ) as the structural repeat unit, has been identified as a promising, low-cost organic cathode material for rechargeable batteries. nih.gov The reversible redox reaction of the phenazine units within the polymer backbone allows for stable energy storage. nih.gov
In rechargeable lithium batteries, a PoPDA cathode synthesized at high temperatures demonstrated excellent performance. It achieved a high energy density and exhibited remarkable cycling stability, comparable to more expensive pyrazine- and carbonyl-based polymers. nih.gov
Similarly, an organic polymer featuring alternating rigid-flexible spiral structures, synthesized from o-phenylenediamine (B120857) and containing pyrazine moieties (p-DAP), has been developed as a cathode for aqueous zinc-ion batteries (AZIBs). This material shows exceptional stability and high-rate capabilities, with experimental and theoretical studies indicating a proton-dominated charge storage mechanism. researchgate.netnih.gov The polymer's structure, which integrates saturated alicyclic rings and pyrazine units, helps to stabilize the interlayer spacing and facilitate efficient ion transport. researchgate.netnih.gov
Table 1: Performance of Poly(o-phenylenediamine) and Related Polymers as Cathode Materials in Organic Batteries
| Polymer Material | Battery Type | Specific Capacity | Current Density | Cycling Stability | Energy Density | Reference |
| PoPDA-H | Lithium Battery | 231 mAh g⁻¹ | 50 mA g⁻¹ | 79% retention after 1000 cycles | 490 Wh kg⁻¹ | nih.gov |
| p-DAP | Aqueous Zinc-Ion | 145.2 mAh g⁻¹ | 10 A g⁻¹ | 78.9% retention after 136,900 cycles | Not Reported | researchgate.netnih.gov |
Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. Poly(o-phenylenediamine) (PoPDA) thin films have been shown to exhibit electrochromic properties. nanotechunn.com When electropolymerized onto conductive substrates, these films, which contain a phenazine-like backbone, can change their optical properties. The optical density of PoPDA has been measured at 0.64, confirming its electrochromic nature. nanotechunn.com Furthermore, when used as a protective coating on manganese oxide nanoarchitectures, the PoPDA component was found to be electrochromically distinguishable from the underlying manganese oxide, indicating its potential for use in electrochromic devices. ucla.edu
Environmental Fate and Biogeochemical Cycling of Phenazine Compounds
Microbial Degradation Pathways of Phenazine (B1670421) Compounds in Environmental Systems
Microbial breakdown represents a primary route for the removal of phenazine compounds from soil and aquatic environments. Certain soil bacteria have evolved the capability to utilize phenazines as a source of carbon and energy, thereby playing a crucial role in their turnover. nih.govnih.gov This process not only detoxifies the environment but also integrates the carbon and nitrogen from these heterocyclic compounds back into the ecosystem's nutrient cycles.
A diverse range of bacteria capable of degrading phenazine compounds have been isolated and identified. These microorganisms are typically found in environments where phenazine-producing bacteria, such as Pseudomonas and Streptomyces, are prevalent. elifesciences.org The ability to catabolize these stable aromatic structures is a specialized metabolic trait. Genera known to contain phenazine-degrading species include Mycobacterium, Sphingomonas, and Rhodococcus. nih.govresearchgate.netresearchgate.net
Research into the genetic basis of this degradation has identified several conserved genes. For instance, in Mycobacterium fortuitum, a gene designated phdA has been identified, which encodes a decarboxylase that catalyzes the first step in the degradation of phenazine-1-carboxylic acid (PCA). asm.org Studies have also pointed to gene clusters encoding dioxygenase enzymes, which are critical for the initial attack on the phenazine ring. researchgate.net While biodegrading bacteria for phenazines are considered rare in the broader environment, their presence is vital for countering the antibiotic effects of phenazines. elifesciences.org
Table 1: Microorganisms and Genes Involved in Phenazine Degradation
| Microorganism Genus | Degraded Phenazine(s) | Key Gene(s) Identified | Function of Gene Product |
| Mycobacterium | PCA, Pyocyanin (B1662382) (PYO), Phenazine-1-carboxamide (B1678076) (PCN) | phdA | Decarboxylase |
| Sphingomonas | PCA, PCN | pcnH, pcaA1A2A3A4, pcnD | Amidase, PCA 1,2-dioxygenase, 1,2-dihydroxyphenazine dioxygenase |
| Rhodococcus | PCA, PYO | Dioxygenase gene homologs | Dioxygenase |
The enzymatic degradation of the phenazine core structure is an energetically demanding process due to the stability of the aromatic rings. The initial step in the catabolism of many phenazine derivatives involves modification of side groups. For example, the degradation of phenazine-1-carboxamide (PCN) is initiated by an amidase, PcnH, which hydrolyzes the amide bond to produce PCA. asm.org Similarly, the degradation of PCA in Mycobacterium fortuitum begins with the removal of the carboxyl group, a reaction catalyzed by the PhdA decarboxylase. asm.org
The central and most critical step in the breakdown of the phenazine structure is the cleavage of the heterocyclic rings. This is typically accomplished by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to ring opening. researchgate.net For instance, the degradation of PCN by Sphingomonas histidinilytica involves a PCA 1,2-dioxygenase and a 1,2-dihydroxyphenazine (2OHPC) dioxygenase for subsequent ring cleavage steps. asm.org These enzymatic actions destabilize the aromatic system, making the molecule susceptible to further degradation by downstream metabolic enzymes.
The microbial degradation of phenazines proceeds through a series of intermediate metabolites. Following the initial enzymatic modifications and ring cleavage, the resulting aliphatic products enter central metabolic pathways. In the degradation of PCA by Sphingomonas sp. DP58, metabolites such as 4-hydroxy-1-(2-carboxyphenyl) azacyclobut-2-ene-2-carbonitrile (HPAEC) and 4-hydroxy-1-(2-carboxyphenyl)-2-azetidinecarbonitrile (HPAC) have been identified, indicating a complex pathway of transformation. researchgate.net
Ultimately, the goal of these microbial pathways is the complete mineralization of the phenazine compound into carbon dioxide, water, and inorganic nitrogen. The ability of some bacteria to use phenazines as their sole source of carbon and nitrogen is evidence of a complete catabolic pathway that efficiently breaks down the entire molecule. nih.gov This process ensures the removal of the compound from the environment and the recycling of its constituent elements.
Photodegradation Mechanisms of Phenazine-1,4-diamine in Aquatic and Terrestrial Environments
While microbial activity is a key driver of phenazine degradation, abiotic processes such as photodegradation can also contribute significantly to their environmental fate, particularly for compounds present in sunlit surface waters or on terrestrial surfaces. nih.gov Photodegradation involves the transformation of a chemical compound by light energy. Specific research on the photodegradation of this compound is not extensively available; therefore, the following sections are based on the established principles of photochemistry for aromatic amines and related N-heterocyclic compounds. ecetoc.org
The rate and extent of photodegradation are highly dependent on the light spectrum and various environmental factors. Direct photolysis occurs when the chemical itself absorbs light, typically in the UV or visible range, leading to its decomposition. rsc.org The presence of amino groups on the phenazine ring of this compound would likely influence its absorption spectrum.
Indirect photolysis can also occur, where other substances in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate ions), absorb light and produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). mdpi.com These highly reactive species can then attack and degrade the phenazine compound. Several environmental conditions can influence these processes:
pH: Can affect the chemical speciation of the compound and the production of ROS.
Dissolved Organic Matter (DOM): Can act as a photosensitizer, accelerating degradation, but can also act as a light screen, reducing the penetration of UV radiation and thus slowing direct photolysis. nih.gov
Temperature: Can influence the rates of secondary reactions following the initial photochemical event. nih.gov
Presence of Oxygen: Molecular oxygen is often crucial for photooxidation reactions and the formation of many ROS. acs.org
The photodegradation of complex aromatic molecules like this compound can lead to a variety of photolytic products. The specific products formed would depend on the reaction conditions (e.g., direct vs. indirect photolysis, presence of oxygen).
Potential transformation pathways could include:
Oxidation of the amino groups: Leading to nitroso or nitro derivatives.
Hydroxylation of the aromatic rings: Forming hydroxylated phenazines.
Ring cleavage: Breaking of the heterocyclic or benzene (B151609) rings to form smaller, aliphatic compounds. This often represents a significant step towards detoxification. researchgate.net
Polymerization: Formation of larger, polymeric humic-like substances.
The environmental implications of these photoproducts are a critical consideration. While some products may be less toxic and more biodegradable than the parent compound, others could potentially be more persistent or have their own toxicological profiles. A complete understanding of the photodegradation pathway, including the identification of major products and their subsequent fate, is necessary to fully assess the environmental risk associated with the release of this compound.
Concluding Remarks and Future Research Directions for Phenazine 1,4 Diamine
Current Challenges in Phenazine-1,4-diamine Research
The advancement of this compound chemistry is currently constrained by several key challenges, primarily revolving around its synthesis and subsequent functionalization.
Green Synthesis Protocols: Many classical methods for creating the phenazine (B1670421) core rely on harsh conditions, toxic organic solvents, and hazardous reagents, which pose environmental concerns researchgate.net. The development of sustainable and efficient "green" synthetic methods is crucial for the environmentally responsible production of phenazine derivatives, including this compound researchgate.netdntb.gov.ua.
Functionalization and Stability: The presence of two amino groups makes this compound a highly functional molecule, but it also presents challenges. These groups are susceptible to oxidation, and their reactivity can lead to undesired side reactions during subsequent chemical modifications. Developing selective functionalization techniques that can modify the phenazine core or the amino groups without compromising the molecule's integrity is an ongoing area of research nih.gov. The challenges are analogous to those seen in other N-heterocycles where the presence of multiple nitrogen atoms can complicate C-H functionalization and lead to issues with reactivity and side reactions nih.gov.
Emerging Avenues in Synthetic Methodologies and Material Design
Despite the challenges, new synthetic strategies and innovative material design concepts are paving the way for expanded applications of this compound.
Advanced Synthetic Methods: The field is moving towards more sustainable and efficient synthetic strategies. These include:
Microwave-assisted and Ultrasound-assisted Synthesis: These methods can significantly reduce reaction times and improve yields while often using greener solvents like water researchgate.netresearchgate.net.
Palladium-Catalyzed Buchwald-Hartwig Cyclization: This modern cross-coupling method offers a powerful route for constructing the phenazine core from substituted bromoanilines, allowing for greater control over the final structure nih.gov.
Catalyst-Free and Solvent-Free Synthesis: Mechanosynthesis and other solid-state reaction techniques are being explored to reduce waste and avoid the use of hazardous solvents altogether researchgate.net.
This compound as a Monomer: The bifunctional nature of this compound, with its two amino groups positioned at opposite ends of the aromatic core, makes it an ideal monomer for polymerization. This opens up possibilities for creating novel polymers with tailored properties:
Redox-Active Polymers: Incorporating the phenazine unit into a polymer backbone can yield materials with high charge storage capacity, suitable for next-generation organic batteries nsf.govrsc.org. Cross-linked phenazine-based polymers have demonstrated enhanced power densities and stability, delivering high capacity with minimal loss over thousands of cycles nsf.gov.
Conjugated Microporous Polymers (CMPs): The rigid, planar structure of the phenazine core can be used to construct robust, porous frameworks. Such materials have potential applications in gas storage, catalysis, and as high-performance cathodes in aluminum-organic batteries rsc.org.
Polybenzoxazines: Diamine-based monomers are crucial in the synthesis of polybenzoxazines, a class of high-performance thermosetting resins known for their excellent thermal stability and fire resistance nih.govnih.gov.
Advanced Computational and Spectroscopic Tools for this compound Analysis
The characterization and prediction of the properties of this compound are greatly enhanced by the synergy between computational modeling and advanced spectroscopic techniques.
Computational Chemistry and DFT: Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic properties of phenazine derivatives mdpi.com. Computational studies allow for the prediction of key parameters before synthesis, guiding experimental efforts.
Redox Potential Prediction: DFT calculations can systematically investigate the redox characteristics of phenazine derivatives. Such studies have identified this compound as a potential n-type cathode material for lithium batteries, although its high solubility remains a challenge to be addressed through molecular design researchgate.net.
Electronic Properties: Theoretical calculations are used to determine HOMO-LUMO energy levels, band gaps, and solvation energies, which are critical for applications in organic electronics and flow batteries researchgate.netresearchgate.net. These computational approaches are essential for the rational design of new materials researchgate.netnih.gov.
Spectroscopic Characterization: A combination of spectroscopic methods is essential for the unambiguous identification and characterization of this compound and its derivatives.
NMR and FT-IR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure, while FT-IR is valuable for identifying the characteristic N-H stretching vibrations of the amino groups sci-hub.senih.gov.
UV-Vis and Fluorescence Spectroscopy: These techniques provide insights into the electronic transitions and photophysical properties of the molecule. The absorption and emission spectra are sensitive to substitution and the chemical environment, which is relevant for applications in sensors and dyes researchgate.netresearchgate.netresearchgate.net.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of newly synthesized derivatives nih.gov.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure and offers valuable information on intermolecular interactions and crystal packing mdpi.comnih.gov.
The integration of computational predictions with experimental spectroscopic data provides a comprehensive understanding of the structure-property relationships in this compound gexinonline.com.
Interdisciplinary Research Opportunities in this compound Chemistry
The unique structure of this compound positions it at the intersection of several scientific disciplines, offering a wide range of research opportunities.
Materials Science and Organic Electronics: The electron-accepting nature of the phenazine core, combined with the functional handles provided by the diamine groups, makes this molecule a versatile building block for novel organic electronic materials rsc.org. Opportunities exist in designing:
Organic Cathode Materials: As identified by computational studies, phenazine derivatives are promising for high-energy-density organic batteries. Research into creating insoluble polymers from the 1,4-diamine monomer could overcome current limitations and lead to stable, high-performance batteries researchgate.netresearchgate.net.
Chemosensors: The amino groups can act as binding sites for metal ions or other analytes. Coordination can lead to changes in the photophysical properties (color or fluorescence), forming the basis for selective chemosensors researchgate.netscispace.com.
Supramolecular Chemistry: The hydrogen-bonding capabilities of the two amino groups can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. This could lead to the development of functional materials such as liquid crystals or organic frameworks with unique packing arrangements rsc.org.
Medicinal Chemistry: While many phenazine derivatives exhibit a broad range of biological activities, including antimicrobial and anticancer properties, the potential of this compound is underexplored nih.gov. The diamine functionality provides sites for derivatization, allowing for the synthesis of new libraries of compounds to be screened for therapeutic potential. The planar structure of phenazines allows them to intercalate with DNA, a mechanism of action for some antitumor drugs nih.gov.
The continued exploration of this compound, driven by interdisciplinary collaboration between synthetic chemists, material scientists, computational chemists, and biologists, is poised to unlock new applications and fundamental scientific insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
